molecular formula C16H9Cl2F3N4S B11965025 5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide

5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11965025
M. Wt: 417.2 g/mol
InChI Key: FPJKSEWINPFALO-GZIVZEMBSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a central triazole ring substituted with a 2,4-dichlorophenyl group at position 5, an (E)-[4-(trifluoromethyl)phenyl]methylideneimino group at position 4, and a hydrosulfide (-SH) moiety at position 2. The dichlorophenyl and trifluoromethylphenyl groups enhance lipophilicity and electronic stability, which are critical for biological interactions, particularly in antifungal and antimicrobial applications .

Properties

Molecular Formula

C16H9Cl2F3N4S

Molecular Weight

417.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H9Cl2F3N4S/c17-11-5-6-12(13(18)7-11)14-23-24-15(26)25(14)22-8-9-1-3-10(4-2-9)16(19,20)21/h1-8H,(H,24,26)/b22-8+

InChI Key

FPJKSEWINPFALO-GZIVZEMBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

Biological Activity

5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide is a compound that belongs to the 1,2,4-triazole class of compounds, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₈H₁₁Cl₂F₃N₄O₂S. Its molecular weight is approximately 475.3 g/mol. The presence of dichlorophenyl and trifluoromethyl groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, the structural features of 1,2,4-triazoles have been linked to their ability to inhibit various pathogens. The compound may share similar properties, potentially acting against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivityMIC (μg/mL)Target Organism
Clinafloxacin-triazole hybridAntibacterial0.25–2MRSA
Ciprofloxacin-1,2,4-triazole hybridAntibacterial0.046–3.11E. coli
5-(Dichlorophenyl) triazoleAntifungal0.5–5Candida spp.

The compound's potential against resistant strains such as MRSA and its comparative efficacy with standard antibiotics highlight its importance in addressing antibiotic resistance .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Several studies have reported that modifications to the triazole nucleus can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of triazole derivatives on A-431 and Jurkat cells, compounds similar to the one demonstrated significant inhibition of cell proliferation with IC50 values below those of established chemotherapeutics like doxorubicin . This suggests that this compound may possess notable anticancer potential.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound A (similar structure)A-431< 1
Compound B (similar structure)Jurkat< 1
DoxorubicinA-4311.5

Other Biological Activities

Additionally, triazoles are recognized for their anti-inflammatory and analgesic properties. The hydrosulfide moiety may contribute to these effects by modulating inflammatory pathways or acting as a reactive sulfide species that influences cellular signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research indicates that:

  • Substituents at specific positions on the phenyl rings can significantly influence antimicrobial and anticancer activities.
  • Electron-donating groups enhance activity against specific pathogens while modifying lipophilicity for better bioavailability .

Scientific Research Applications

Overview

The compound's structure incorporates both dichlorophenyl and trifluoromethyl groups, which are known to enhance biological activity. Research indicates that compounds with similar structures exhibit significant antimicrobial properties.

Case Studies

  • Triazole Derivatives : A study highlighted the effectiveness of triazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of trifluoromethyl groups was shown to improve the potency of these compounds significantly .
Compound TypeActivity Against MRSA (MIC µg/mL)
Triazole Derivative0.5
Other Substituted Pyrazoles1 - 2

Overview

The compound's potential as an antidiabetic agent has been explored in recent studies. The presence of the triazole ring and hydrosulfide moiety is believed to contribute to its biological activity.

Case Studies

  • In Vitro Studies : In vitro evaluations demonstrated that derivatives of this compound can inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. For instance, a derivative exhibited IC50 values of 6.28 µM against α-glucosidase, indicating promising antidiabetic activity .
Target EnzymeIC50 Value (µM)
α-Glucosidase6.28
α-Amylase4.58
PTP1B0.91
DPPH2.36

Overview

The unique structural features of 5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide make it a valuable candidate in drug discovery processes.

Insights from Research

Recent advancements have shown that compounds with similar frameworks are being investigated for their potential as multi-target drugs in treating various diseases, including cancer and infectious diseases . The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Bioactivities

Compound Name Substituents Bioactivity Key Reference
Target Compound 2,4-Dichlorophenyl (C5); (E)-[4-(trifluoromethyl)phenyl]methylideneimino (C4); -SH (C3) Inferred: Antifungal/antimicrobial (based on analogs)
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 2,4-Dichlorobenzylthio (C5); phenyl (C4); pyridine (C3) Antifungal (53.67–66.67% inhibition against Fusarium oxysporum)
5-(2-Chlorophenyl)-4-[(E)-(4-hydroxy-3,5-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione 2-Chlorophenyl (C5); hydroxy-dimethoxybenzylideneimino (C4); thione (C3) Not explicitly reported, but hydroxyl/methoxy groups may enhance solubility and target binding
3-(4-Chlorobenzyl)-5-{[5-(4-chlorobenzyl)-4-[(2-hydroxyphenyl-methylene)amino]-4H-1,2,4-triazol-3-yl]methyl}-N-(2-hydroxyphenylmethylene)-4H-1,2,4-triazol-4-amine Dual triazole cores; chlorobenzyl and hydroxyphenyl groups Moderate antimicrobial activity

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability compared to hydroxyl or methoxy groups in ’s compound .
  • Hydrosulfide vs. Thioether : The -SH group in the target compound may offer stronger hydrogen-bonding capacity than thioether (-S-alkyl) linkages, as seen in ’s pyridine derivative .
  • Chlorophenyl Position : 2,4-Dichlorophenyl substitution (target compound) is associated with broader antifungal activity compared to 2-chlorophenyl () .

Key Observations:

  • The target compound’s synthesis likely follows protocols similar to , involving sodium ethoxide and α-halogenated ketones .
  • X-ray data (e.g., β = 114.5° in ) suggests non-planar molecular conformations, influencing packing and solubility .

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